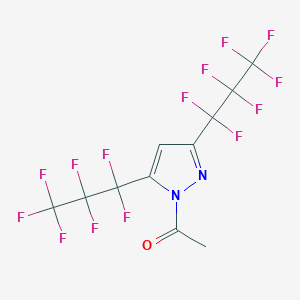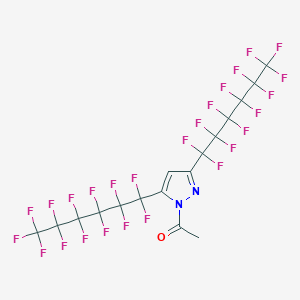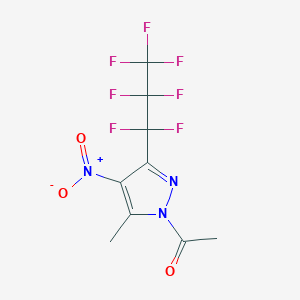
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
説明
The compound 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a derivative of benzene where bromomethyl groups are attached to the 1 and 4 positions of the benzene ring, and methyl groups are substituted at the 2, 3, 5, and 6 positions. This structure is a variation of the more general class of bis(bromomethyl)benzenes, which are of interest due to their potential applications in various chemical reactions and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves halogenation reactions where bromine atoms are introduced into the molecule. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution, which could be a similar approach for synthesizing the tetramethyl variant of the compound . However, the specific synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal and can reveal the conformation of the molecule in the solid state . For instance, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different conformations in various crystalline environments, which could imply that the tetramethyl derivative may also exhibit diverse conformations depending on its crystalline state .
Chemical Reactions Analysis
The reactivity of bis(bromomethyl)benzenes can be influenced by the substituents on the benzene ring. For example, the lack of reactivity towards the formation of propellane derivatives was observed for 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which suggests that steric hindrance from the phenyl groups could be a factor . This could be extrapolated to the tetramethyl derivative, where the methyl groups might also affect its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(bromomethyl)benzenes are influenced by their molecular structure. For instance, DFT calculations can predict the preferred arrangement of substituent groups, as seen with the anti arrangement of the bromomethyl groups in 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The solvate structures of this compound also revealed open channels filled by disordered solvent molecules, which could be a characteristic to consider for the tetramethyl derivative in terms of solubility and crystal packing .
科学的研究の応用
1. Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture
- Summary of the Application : This compound is used in the fabrication of benzene rings containing porous polymer materials (B-PPMs) for the purpose of selective CO2 capture . These materials are developed via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene .
- Methods of Application or Experimental Procedures : The B-PPMs are verified to have accessible surface areas, large pore volumes, and appreciate pore sizes via a series of characterizations . The intense stretching vibration of –C–Br– of the monomer 1,4-bis(bromomethyl)benzene located at 743 cm −1 is weakened in the B-PPMs, exhibiting the break of the –C–Br– during the fabrication process .
- Results or Outcomes : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm 3 ·g −1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . Furthermore, the adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .
2. Construction of a Tetraphenylethene-Based Hexacationic Molecular Cage
- Summary of the Application : A tetraphenylethene-based hexacationic molecular cage with an open cavity was synthesized using 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene . This cage exhibited host–guest recognition for two nicotinamide adenine dinucleotide molecules (NADH and NAD+) with different CD and fluorescence responses in water .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The molecular cage exhibits 1:2 or 1:1 host–guest recognition for large nicotinamide adenine dinucleotide (NAD) molecules including NADH and NAD+ with dual responses of circular dichroism (CD) and fluorescence in water .
特性
IUPAC Name |
1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPDRBSWICSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CBr)C)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188662 | |
| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
CAS RN |
35168-64-0 | |
| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(bromomethyl)durene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(BROMOMETHYL)DURENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WNT366CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



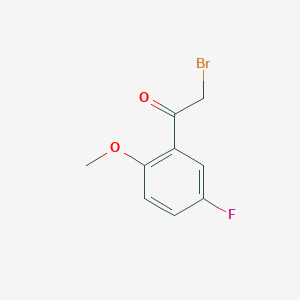
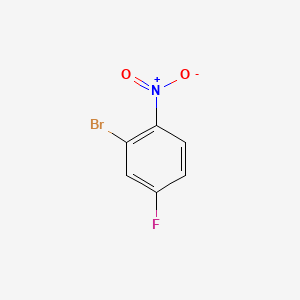
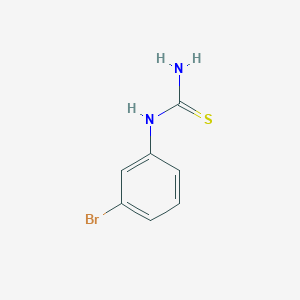
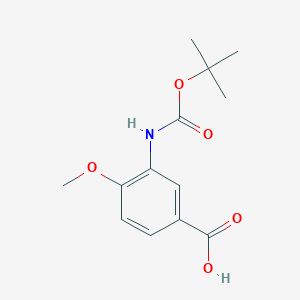
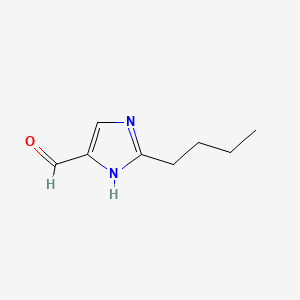
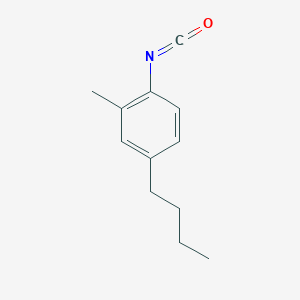
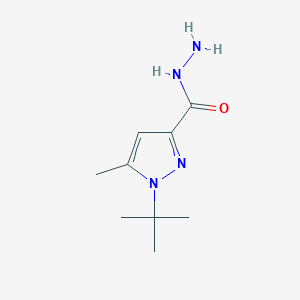
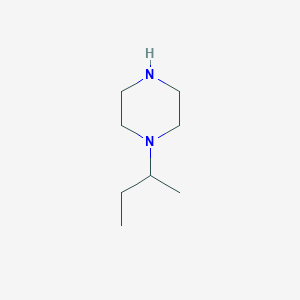
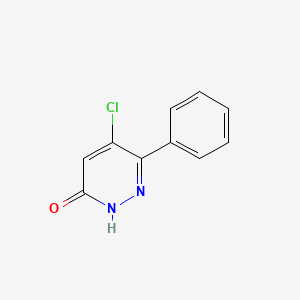
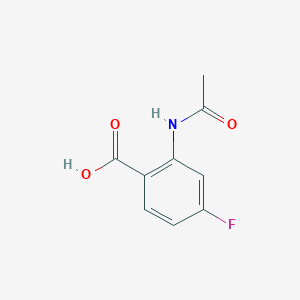
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)
